molecular formula C20H28N2O4S2 B12003420 Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl- CAS No. 102600-39-5

Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-

Cat. No.: B12003420
CAS No.: 102600-39-5
M. Wt: 424.6 g/mol
InChI Key: JPQIUUJDEPEEQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is a chemical compound commonly used as a crosslinking agent, plasticizer, and stabilizer in various polymer preparations. It enhances the thermal stability, mechanical properties, and chemical resistance of polymers, making it valuable in the production of polyurethanes, epoxy resins, and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- typically involves the reaction of p-toluenesulfonyl chloride with 1,4-butanediamine under suitable reaction conditions. The reaction proceeds as follows:

    p-Toluenesulfonyl chloride and 1,4-butanediamine.

    Solvent: Anhydrous solvent such as dichloromethane or chloroform.

    Catalyst: Base such as triethylamine or pyridine.

    Temperature: Room temperature to moderate heating (25-60°C).

    Reaction Time: Several hours to complete the reaction.

The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: To ensure consistent product quality and yield.

    Automated Purification: Techniques such as distillation, crystallization, and filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.

Scientific Research Applications

Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a crosslinking agent in polymer chemistry to enhance material properties.

    Biology: Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N,4-dimethyl-: A simpler analog with similar sulfonamide functionality.

    N,N’-1,4-butanediylbis[N,4-dimethyl-]sulfonamide: A related compound with different substituents on the sulfonamide group.

Uniqueness

Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is unique due to its specific structure, which provides enhanced crosslinking and stabilization properties compared to simpler sulfonamides. Its ability to improve the thermal and mechanical properties of polymers makes it particularly valuable in industrial applications .

Properties

CAS No.

102600-39-5

Molecular Formula

C20H28N2O4S2

Molecular Weight

424.6 g/mol

IUPAC Name

N,4-dimethyl-N-[4-[methyl-(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide

InChI

InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21(3)15-5-6-16-22(4)28(25,26)20-13-9-18(2)10-14-20/h7-14H,5-6,15-16H2,1-4H3

InChI Key

JPQIUUJDEPEEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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